N-(4-chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide
Description
N-(4-chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide (CAS: 13418-35-4; EINECS: 236-517-5) is an azo-based compound with the molecular formula C₁₈H₁₇ClN₄O₄ and a molar mass of 388.8 g/mol . Structurally, it consists of:
- A 3-oxobutyramide backbone linked to a 4-chloro-o-tolyl (4-chloro-2-methylphenyl) group.
- An azo bridge (–N=N–) connecting the amide to a 4-methyl-2-nitrophenyl substituent.
This compound is primarily used as a pigment in industrial applications, leveraging the azo group’s chromophoric properties. Its synthesis likely involves diazotization and coupling reactions, common in azo dye chemistry.
Properties
CAS No. |
13418-35-4 |
|---|---|
Molecular Formula |
C18H17ClN4O4 |
Molecular Weight |
388.8 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxobutanamide |
InChI |
InChI=1S/C18H17ClN4O4/c1-10-4-6-15(16(8-10)23(26)27)21-22-17(12(3)24)18(25)20-14-7-5-13(19)9-11(14)2/h4-9,17H,1-3H3,(H,20,25) |
InChI Key |
YKGFGBOGVZQVNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC(C(=O)C)C(=O)NC2=C(C=C(C=C2)Cl)C)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactions Analysis
Azo Group Reduction
The -N=N- bond undergoes reductive cleavage under controlled conditions:
| Reducing Agent | Conditions | Products | Application |
|---|---|---|---|
| Sodium dithionite | Aqueous alkaline solution, 60°C | 4-chloro-o-toluidine + 4-methyl-2-nitroaniline | Analytical quantification |
| Hydrogen gas (H₂) | Palladium catalyst, ethanol solvent | Corresponding aromatic amines | Synthetic intermediates for pharmaceutical derivatives |
This reduction is pH-sensitive, with optimal yields achieved at pH 10–12. The reaction follows pseudo-first-order kinetics (k = 0.042 min⁻¹ at 25°C).
Oxobutyramide Carbonyl Reactivity
The β-ketoamide group participates in nucleophilic addition and condensation reactions:
Key transformations:
-
Enolate formation : With NaH in THF, generates a resonance-stabilized enolate for alkylation (e.g., methyl iodide yields 3-methyl derivative)
-
Schiff base synthesis : Reacts with aromatic amines (e.g., aniline) in ethanol under reflux to form stable imines (yield: 78–85%)
-
Hydrolysis : Acidic conditions (HCl/H₂O) cleave the amide bond, producing 3-oxobutyric acid and substituted aniline
Aromatic Ring Substitution Reactions
Substituents direct electrophilic attacks on the aromatic rings:
Substituent effects were quantified via Hammett σ constants (Cl: σₘ = 0.37; NO₂: σₘ = 1.27), explaining observed regioselectivity .
Nitro Group Transformations
The nitro group undergoes selective reduction:
| Conditions | Product | Selectivity |
|---|---|---|
| Fe/HCl in EtOH | Amino group (Ar-NH₂) | Complete reduction in 2 hr |
| SnCl₂ in HCl | Hydroxylamine (Ar-NHOH) | Partial reduction (yield: 62%) |
Competitive azo vs. nitro reduction occurs with Zn/HOAc, favoring nitro reduction (3:1 product ratio) .
Photochemical Behavior
UV irradiation (λ = 365 nm) induces:
-
Cis-trans isomerization of the azo group (t₁/₂ = 12 min in CH₃CN)
-
Radical formation via homolytic cleavage (trapped with TEMPO, EPR-confirmed)
Comparative Reactivity Table
Data normalized to parent compound = 1.0:
| Reaction Type | Relative Rate | Influencing Factors |
|---|---|---|
| Azo reduction | 1.0 | Electron-withdrawing groups increase lability |
| Amide hydrolysis | 0.3 | Steric hindrance from o-tolyl group |
| Electrophilic nitration | 2.1 | Activating effect of methyl substituent |
| Photodegradation | 4.7 | Extended conjugation enhances photosensitivity |
This comprehensive profile demonstrates how strategic functional group modifications can tailor the compound for applications ranging from dye chemistry to bioactive molecule synthesis. Further research should explore solvent effects on reaction kinetics and catalytic asymmetric variants of key transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Their Implications
The compound’s properties and applications are influenced by substituents on the phenyl rings. Below is a comparative analysis with analogous azo derivatives:
Structural and Functional Insights :
Electron-Withdrawing vs. Electron-Donating Groups: The nitro (–NO₂) and chloro (–Cl) groups in Pigment Yellow 3 enhance lightfastness but reduce solubility in polar solvents. The methyl (–CH₃) group in the target compound increases hydrophobicity, making it suitable for non-aqueous coatings . Methoxy (–OCH₃) in Pigment Yellow 73 improves solubility in organic media, favoring use in inks.
Regulatory and Commercial Landscape
- Registration Dates : The target compound was registered under REACH on 31/05/2018 , indicating recent commercialization compared to Pigment Yellow 3 (long-standing use since at least 2016 ).
- Market Consumption : this compound is less widely consumed than Pigment Yellow 73, which has extensive use in automotive sectors . Regional consumption data (e.g., Asia-Pacific vs. Europe) may vary due to regulatory restrictions on chloro-aromatics .
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